UNC 0631

G9a H3K9me2 Cellular Potency

G9a/GLP inhibitor studies often suffer from poor cellular potency or confounding cytotoxicity. UNC 0631 solves this with a uniquely high tox/function ratio. • Cellular IC50: 25 nM (MDA-MB-231), consistent across multiple lines (18-72 nM) • Biochemical IC50: 4 nM; Tox/function ratio: >100 in breast, prostate, colon models • Reliable, reproducible H3K9me2 reduction without significant cell death

Molecular Formula C37H61N7O2
Molecular Weight 635.9 g/mol
Cat. No. B612092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC 0631
SynonymsUNC0631, UNC 0631, UNC-0631
Molecular FormulaC37H61N7O2
Molecular Weight635.9 g/mol
Structural Identifiers
SMILESCC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
InChIInChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
InChIKeyXFAXSWXKPQWHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC 0631 G9a/GLP Inhibitor


UNC 0631 is a potent and selective inhibitor of the protein lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It belongs to the quinazoline class of G9a inhibitors, which was originally developed from the scaffold of BIX-01294 [2]. The compound is characterized by high cellular potency and a clear separation between functional efficacy and cellular toxicity, making it a valuable tool for investigating the role of H3K9 dimethylation in gene regulation and cancer biology [3].

G9a/GLP pathway inhibition studies
Cellular H3K9me2 modulation in cancer models
Chemical probe for chromatin target engagement

UNC 0631 Substitution Challenges


G9a inhibitors are not interchangeable due to significant differences in cellular potency, toxicity profiles, and physicochemical properties that directly impact experimental outcomes. Earlier quinazoline-based inhibitors like BIX-01294 and UNC0321, while potent in vitro, exhibit poor cellular activity due to low lipophilicity and membrane permeability [1]. Even among optimized analogs, key parameters such as the functional-toxicity separation (tox/function ratio) vary widely across cell lines, with UNC 0631 demonstrating a unique balance of high cellular potency and low toxicity in specific contexts [2]. Consequently, substituting UNC 0631 with a structurally similar analog can lead to altered efficacy, increased off-target effects, or compromised data reproducibility, underscoring the need for compound-specific validation in experimental design.

Cellular activity mismatch Earlier inhibitors like BIX-01294 exhibit poor membrane permeability, limiting cellular target modulation.
Toxicity profile shift Analog toxicity/function ratios may differ, compromising data reproducibility in live-cell studies.
Physicochemical variation Lipophilicity differences between analogs can alter intracellular distribution and target engagement.

UNC 0631 Key Differentiation


Cellular Potency vs. BIX-01294

UNC 0631 exhibits dramatically higher cellular potency than the first-generation G9a inhibitor BIX-01294, as measured by the reduction of H3K9me2 levels in MDA-MB-231 cells [1]. This improvement directly addresses the critical limitation of BIX-01294, which shows minimal cellular activity despite moderate biochemical inhibition.

Cellular Potency
Cross-study comparable
IC50 25 nM vs >5.0 µM
Supports low-nanomolar cellular H3K9me2 modulation
MDA-MB-231; ICW assay; 48 h
G9a H3K9me2 Cellular Potency

Potency-Toxicity Balance

UNC 0631 achieves a favorable separation between functional potency (reducing H3K9me2) and cellular toxicity in MDA-MB-231 breast cancer cells, with a tox/function ratio of 110 [1]. This ratio is superior to that of the closely related analog UNC0646 (ratio = 130) but, more importantly, it represents a >100-fold improvement over earlier analogs that displayed poor cellular windows [2].

Tox/Function Ratio
Head-to-head
110 vs 130 (UNC0646)
Indicates functional H3K9me2 reduction separable from cytotoxicity
MDA-MB-231; MTT / ICW; 48 h
Cellular Toxicity Therapeutic Window MDA-MB-231

Broad Cell Line Activity

UNC 0631 demonstrates robust and consistent reduction of H3K9me2 levels across a diverse panel of seven cell lines, including breast, prostate, and colon cancer cells, as well as normal human fibroblasts [1]. The cellular IC50 values range from 18 nM to 72 nM, confirming that its efficacy is not limited to a single cellular context .

Cell Line Panel
Class-level inference
IC50 18–72 nM (7 lines)
Consistent H3K9me2 reduction across diverse cancer models
MDA-MB-231, MCF7, PC3, HCT116, IMR90
Cell Line Panel H3K9me2 Broad Applicability

Lipophilicity and Cell Permeability

The design of UNC 0631 included deliberate optimization of lipophilicity to overcome the poor cellular permeability that plagued earlier quinazoline inhibitors [1]. With an ALogP of 5.5, UNC 0631 is significantly more lipophilic than the foundational compound BIX-01294 (ALogP ~2.1) and the highly potent but poorly cell-permeable UNC0321 (ALogP 1.9) [2].

Lipophilicity
Head-to-head
ALogP 5.5 vs 2.1 (BIX), 1.9 (UNC0321)
Higher lipophilicity correlates with improved cell permeability
Pipeline Pilot v7.5 calculation
Physicochemical Property Cell Permeability Lipophilicity

Biochemical Potency

UNC 0631 is a highly potent inhibitor of G9a enzymatic activity, with an IC50 of 4 nM in a biochemical SAHH-coupled assay [1]. This places it among the most potent G9a inhibitors in the quinazoline series, comparable to UNC0646 (IC50 6 nM) and significantly more potent than the clinical-stage compound UNC0638 (IC50 15 nM) [2].

G9a IC50
Cross-study comparable
4 nM (SAHH assay)
Supports picomolar target engagement in biochemical systems
vs UNC0646 6 nM, UNC0638 15 nM
Biochemical Assay G9a IC50

UNC 0631 Applications


H3K9me2 Dynamics in Cancer Cells

UNC 0631 is ideally suited for experiments requiring robust and rapid reduction of H3K9 dimethylation in live cells. Its low nanomolar cellular IC50 (25 nM in MDA-MB-231 cells) and high tox/function ratio (>100) make it the preferred choice for studies of G9a/GLP function in breast, prostate, and colon cancer models without confounding cytotoxicity [1].

Epigenomics and Chromatin Modulation

For researchers mapping the downstream effects of H3K9me2 depletion on gene expression and chromatin structure, UNC 0631 provides a clean pharmacological tool. Its consistent activity across multiple cell lines (IC50 range 18–72 nM) ensures reproducible and comparable results across different experimental systems, simplifying multi-cell-line studies [2].

Target Validation for G9a/GLP

UNC 0631 serves as a high-quality chemical probe for target validation studies. Its picomolar biochemical potency (IC50 4 nM) and favorable physicochemical properties (ALogP 5.5) enable precise dosing and reliable target engagement in vitro, making it a benchmark for evaluating novel G9a/GLP inhibitors in head-to-head comparisons [3].

Differentiation from UNC0646

In experimental contexts where the tox/function ratio is a critical parameter (e.g., long-term treatment or studies in sensitive primary cells), UNC 0631 offers a slightly better balance of potency versus toxicity compared to UNC0646 (tox/function ratio 110 vs 130 in MDA-MB-231 cells) [4]. This subtle difference can be decisive in assays where even a small increase in toxicity could confound results.

Application
Selection Property
Validation Focus
H3K9me2 modulation in cancer cell models
Cellular H3K9me2 reduction and toxicity separation
Cell-line dependent endpoint and cytotoxicity exclusion
Epigenomic chromatin mapping after H3K9me2 depletion
Consistent reduction across multiple cell lines
Cross-model reproducibility of H3K9me2 changes
G9a/GLP target engagement validation
Biochemical potency and lipophilicity profile
Comparative engagement against novel inhibitors
Long-term or sensitive cellular assays
Refined toxicity/function balance over UNC0646
Toxicity threshold verification in extended treatments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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